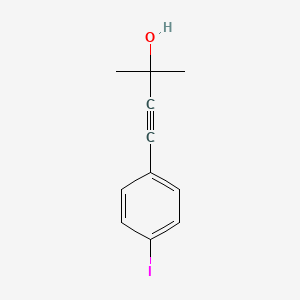

3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

Description

Significance of Arylalkynols in Modern Organic Synthesis

Arylalkynols, a subclass of propargylic alcohols where an aromatic ring is attached to the alkyne, are particularly valuable intermediates. The presence of the aryl group in conjugation with the alkyne system imparts specific electronic properties and allows for a diverse range of chemical transformations. These compounds serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Their utility is prominently featured in various coupling reactions, cyclizations, and functional group interconversions, enabling the construction of intricate molecular architectures.

Research Context and Importance of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

The compound 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, is a specific example of an arylalkynol that holds significant potential as a synthetic intermediate. Its importance stems from the presence of two key functional groups: the propargylic alcohol moiety and the iodinated phenyl ring. The tertiary alcohol provides a site for further reactions, while the iodo-substituent on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and further Sonogashira couplings. This dual functionality makes it a valuable precursor for the synthesis of complex, polyfunctional molecules.

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In the case of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, the synthesis would involve the coupling of 1,4-diiodobenzene (B128391) with 2-methyl-3-butyn-2-ol (B105114). The reaction can be controlled to favor the mono-alkynylated product, yielding the desired compound.

While specific, detailed research exclusively focused on 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is not extensively documented in publicly available literature, its structural similarity to other well-studied arylalkynols, such as 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol (B1276088) and 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, allows for a strong inference of its chemical behavior and synthetic utility. The presence of the iodine atom, being more reactive than bromine in many cross-coupling reactions, suggests that the title compound could be an even more valuable intermediate for the rapid construction of molecular complexity.

Interactive Data Tables

Below are interactive tables detailing the physicochemical properties of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- and its parent compounds. Note that the data for the title compound are estimated based on known data for analogous structures due to the limited availability of direct experimental values.

Physicochemical Properties

| Property | 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- | 2-Methyl-3-butyn-2-ol | 1,4-Diiodobenzene |

| Molecular Formula | C11H11IO | C5H8O nist.gov | C6H4I2 |

| Molecular Weight | 286.11 g/mol | 84.12 g/mol nist.gov | 329.91 g/mol |

| Appearance | Estimated to be a solid | Colorless liquid wikipedia.org | White to light yellow crystalline powder |

| Boiling Point | Not available | 104 °C wikipedia.org | 285 °C |

| Melting Point | Not available | 2.6 °C wikipedia.org | 129-132 °C |

| Solubility | Likely soluble in organic solvents | Soluble in water wikipedia.org | Insoluble in water, soluble in organic solvents |

Spectroscopic Data (Estimated)

| Spectroscopy | 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- (Predicted) |

| ¹H NMR | Signals corresponding to methyl protons, a hydroxyl proton, and aromatic protons on the iodophenyl ring. |

| ¹³C NMR | Resonances for the quaternary carbon of the alcohol, the alkynyl carbons, the methyl carbons, and the carbons of the iodophenyl ring. |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the alcohol, the C≡C triple bond stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Detailed Research Findings

Research on analogous compounds provides a solid foundation for understanding the potential applications of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-. Studies on the Sonogashira coupling of various aryl halides with 2-methyl-3-butyn-2-ol have demonstrated high yields and good functional group tolerance. nih.gov For instance, the synthesis of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol proceeds efficiently, and this compound is then used as a key intermediate in the synthesis of more complex molecules.

The presence of the iodine atom in 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is of particular strategic importance. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in many palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for selective transformations at the iodinated position, leaving other parts of the molecule intact. This makes the title compound an excellent substrate for sequential cross-coupling strategies, where different functionalities can be introduced in a controlled manner.

For example, the iodo group can be readily converted to a variety of other functional groups through reactions such as Suzuki coupling (to form a new C-C bond with a boronic acid), Heck coupling (to form a C-C bond with an alkene), or Buchwald-Hartwig amination (to form a C-N bond). The propargylic alcohol moiety can undergo its own set of transformations, including oxidation to the corresponding ketone, or participation in cyclization reactions to form heterocyclic structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

120517-37-5 |

|---|---|

Molecular Formula |

C11H11IO |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

4-(4-iodophenyl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C11H11IO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |

InChI Key |

KGIZFRNNKXSQAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Butyn 2 Ol, 4 4 Iodophenyl 2 Methyl and Analogues

Reactions at the Alkynyl Moiety

Catalytic Hydrogenation and Selective Semi-Hydrogenation of Alkynes

Catalytic hydrogenation is a fundamental transformation for converting alkynes into alkenes or alkanes. The reaction's outcome is highly dependent on the catalyst, additives, and reaction conditions. For internal alkynes such as 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, the primary challenge is achieving selective semi-hydrogenation to the corresponding alkene without over-reduction to the alkane, while also controlling the stereochemistry to yield either the (Z)- or (E)-alkene.

Selective Semi-Hydrogenation to (Z)-Alkenes: The syn-addition of hydrogen to an alkyne, yielding a (Z)-alkene (cis-isomer), is traditionally achieved using heterogeneous catalysts that have been deliberately "poisoned" to reduce their activity and prevent over-hydrogenation. The most common of these is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. The hydrogenation of 2-methyl-3-butyn-2-ol (B105114), a key structural analogue, is an industrially significant reaction for the synthesis of vitamin precursors. nih.govmdpi.com Studies on this and similar alkynols show that Lindlar-type catalysts provide high selectivity for the corresponding alkenol. nih.gov Other heterogeneous systems, such as Pd/ZnO, have also demonstrated high selectivity to the semi-hydrogenated product. mdpi.com Homogeneous catalysts, including complexes of first-row transition metals like iron and cobalt, as well as zinc-based systems, have been developed for highly Z-selective semi-hydrogenation of internal alkynes under mild conditions. acs.orgyoutube.com

Selective Semi-Hydrogenation to (E)-Alkenes: Achieving the (E)-alkene (trans-isomer) from an alkyne requires a different mechanistic pathway. This is often accomplished through dissolving metal reduction (e.g., sodium in liquid ammonia), but catalytic methods are also available. Certain transition metal catalysts, particularly those based on iridium and ruthenium, can promote E-selective semi-hydrogenation. nih.govqub.ac.uk For example, specific iridium complexes in the presence of a hydrogen source like formic acid have been shown to be highly effective for the E-selective reduction of various alkynes. nih.gov

Full Hydrogenation: Complete reduction of the alkyne to an alkane occurs under more forcing conditions or with highly active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. In the case of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, this would yield 4-(4-iodophenyl)-2-methyl-butan-2-ol. For its analogue, 2-methyl-3-butyn-2-ol, reaction pathways can involve sequential hydrogenation from alkynol to alkenol and then to the corresponding alkanol. chemistryviews.org

Table 1: Catalyst Systems for Alkyne Hydrogenation

| Catalyst System | Typical Substrate | Primary Product | Stereoselectivity |

|---|---|---|---|

| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar) | Internal Alkyne | Alkene | (Z)-selective |

| Pd/ZnO | Alkynol | Alkenol | (Z)-selective |

| NHC-Cobalt Complex / H₂ | Internal Alkyne | Alkene | (E)-selective |

| [Ir(COD)Cl]₂ / Ligand / HCOOH | Internal Alkyne | Alkene | (E)-selective |

| Pd/C / H₂ | Internal Alkyne | Alkane | N/A (Full Reduction) |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond, where X can be a variety of heteroatom- or carbon-based fragments. These reactions are powerful, atom-economical methods for introducing new functionality.

Hydroboration of alkynes, followed by oxidation, is a valuable method for synthesizing carbonyl compounds. The reaction involves the syn-addition of a boron-hydride bond across the triple bond. For terminal alkynes, the addition is highly regioselective, with the boron atom adding to the terminal, less sterically hindered carbon (anti-Markovnikov addition). researchgate.netacs.org

For unsymmetrical internal alkynes like 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, hydroboration can lead to a mixture of two regioisomeric vinylboranes. researchgate.net The regioselectivity is influenced by the steric and electronic properties of the substituents. The bulky 4-iodophenyl group and the tertiary alcohol moiety will direct the boron atom to one of the two alkynyl carbons. To prevent a second hydroboration on the resulting vinylborane (B8500763), sterically hindered borane (B79455) reagents such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. researchgate.netacs.orgnih.gov Subsequent oxidation of the intermediate vinylborane with hydrogen peroxide under basic conditions yields an enol, which tautomerizes to the corresponding ketone or aldehyde. acs.org The regioselectivity of the initial hydroboration step dictates the final carbonyl product.

Table 2: Common Reagents for Alkyne Hydroboration

| Reagent | Abbreviation | Key Feature |

|---|---|---|

| Diborane | BH₃ | Can lead to double addition. |

| Disiamylborane | (Sia)₂BH | Bulky reagent, prevents double addition. |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Bulky reagent, enhances regioselectivity. |

| Pinacolborane | HBpin | Used in metal-catalyzed hydroborations. rsc.org |

The intermolecular addition of an alcohol's O-H bond across an alkyne, known as hydroalkoxylation, produces vinyl ethers. This transformation is challenging and often requires metal catalysis to overcome the high activation barrier. qub.ac.uk Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for this reaction. acs.orgacs.org Platinum, iridium, and copper catalysts have also been employed. qub.ac.ukmdpi.com

For internal alkynes, the reaction can produce a mixture of regio- and stereoisomers. However, many gold-catalyzed systems show high stereoselectivity, typically affording the (Z)-vinyl ether product. acs.orgacs.org Regioselectivity in unsymmetrical internal alkynes remains a significant challenge and depends on the specific catalyst and substrate. organic-chemistry.org In the case of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, the addition of an alcohol (R-OH) could theoretically yield two regioisomers. The presence of the propargylic hydroxyl group in the substrate can also influence the reaction, potentially through hydrogen bonding interactions with the catalyst or reagents. qub.ac.uk

Hydroarylation is the addition of a C-H bond of an arene across an alkyne, forming a new C-C bond and a substituted alkene. This reaction can be promoted by various transition metal catalysts (e.g., ruthenium, iridium, copper) or can proceed under metal-free conditions. acs.orgnih.govresearchgate.net For unsymmetrical internal alkynes, the reaction's regioselectivity is a key consideration, often favoring the formation of the more sterically branched product. researchgate.net

Intramolecular hydroarylation occurs when the arene and alkyne are part of the same molecule, leading to the formation of a cyclic product. acs.orgnih.govresearchgate.net While the specific compound 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is not structured for a simple intramolecular reaction, analogous substrates with an appropriate tether between an aryl group and the alkyne can undergo efficient cyclization. acs.orgresearchgate.net These reactions often proceed with high regioselectivity, for example, following a 6-exo-dig cyclization pathway. mdpi.com

The addition of a thiol (R-SH) to an alkyne, also known as the thiol-yne reaction, is an efficient method for synthesizing vinyl sulfides. The reaction can proceed through two primary mechanisms: a radical pathway or a metal-catalyzed pathway.

The radical-initiated hydrothiolation, typically promoted by UV irradiation or a radical initiator (e.g., AIBN), proceeds via an anti-Markovnikov addition, yielding the linear vinyl sulfide. With internal alkynes, this pathway generally produces a mixture of (E)- and (Z)-isomers.

Metal-catalyzed hydrothiolation can offer greater control over both regioselectivity and stereoselectivity. mdpi.com Depending on the metal catalyst (e.g., copper, rhodium, iron) and conditions, either Markovnikov or anti-Markovnikov addition can be favored. mdpi.com For instance, certain copper-catalyzed systems have been shown to produce anti-Markovnikov vinyl sulfides with high Z-stereoselectivity. The choice of mechanism and catalyst is therefore crucial for directing the outcome of the addition of a thiol to an unsymmetrical alkyne like 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-.

Intramolecular Cyclization Pathways of Alkynols

Alkynols, including analogues of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. One of the prominent methods employed is the Prins cyclization and its variants. The Prins cyclization typically involves the reaction of a homoallylic or homopropargylic alcohol with a carbonyl compound in the presence of a Lewis acid. beilstein-journals.orguva.es This reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkyne, leading to the formation of a cyclic product. beilstein-journals.org

In the context of alkynols, silyl-Prins cyclizations are particularly noteworthy. The introduction of a silyl (B83357) group on the alkyne can influence the reaction pathway and stereoselectivity. uva.esuva.es For instance, the reaction of gem-vinylsilyl alcohols with aldehydes, mediated by a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf), can lead to a tandem Prins cyclization-aryl migration. uva.es The choice of Lewis acid can also direct the reaction towards different products. While TMSOTf may promote migration, other Lewis acids like bismuth trichloride (B1173362) (BiCl3) in the presence of trimethylsilyl chloride (TMSCl) can favor a direct Prins cyclization pathway. uva.esuva.es

The stereochemical outcome of these cyclizations is a critical aspect. The formation of substituted tetrahydropyrans and dihydropyrans can be achieved with high diastereoselectivity. beilstein-journals.orgnih.gov The substituents on both the alkynol and the aldehyde, as well as the reaction conditions, play a crucial role in determining the stereochemistry of the final product. For example, the cyclization of hydroxy silyl enol ethers with aldehydes can lead to the formation of 2,6-cis-tetrahydropyran-4-ones with good stereocontrol. nih.gov

| Cyclization Method | Key Features | Potential Products |

| Prins Cyclization | Lewis acid-catalyzed reaction of an alkynol with a carbonyl compound. beilstein-journals.org | Tetrahydropyrans, Dihydropyrans. beilstein-journals.org |

| Silyl-Prins Cyclization | Involves a silyl-substituted alkynol, influencing reactivity and selectivity. uva.es Can undergo tandem reactions like aryl migration. uva.es | Silylated or desilylated cyclic ethers. uva.es |

| Lewis Acid Influence | The choice of Lewis acid (e.g., TMSOTf vs. BiCl3) can alter the reaction pathway. uva.esuva.es | Direct cyclization products or rearrangement products. uva.es |

Transformations Involving the Tertiary Propargylic Alcohol Functional Group

The tertiary propargylic alcohol moiety is a hub of reactivity, allowing for derivatization of the hydroxyl group and participation in carbon dioxide fixation reactions.

The hydroxyl group of tertiary propargylic alcohols is a key functional handle for further molecular modifications. Derivatization of this group is often performed to protect it during subsequent synthetic steps or to enhance the analytical properties of the molecule. nih.govresearchgate.net Common derivatization techniques include silylation, where the hydroxyl group is converted to a silyl ether. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The reactivity for silylation is generally in the order of primary > secondary > tertiary alcohols due to steric hindrance.

Beyond protection, the hydroxyl group can act as a directing group in various transition metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of transformations at nearby positions. nih.gov The ability of the hydroxyl group to coordinate to a metal center can pre-organize the substrate for a specific reaction pathway. nih.gov This directing effect is crucial in achieving high selectivity in complex molecule synthesis. The development of chiral catalysts has also enabled the enantioselective synthesis and kinetic resolution of tertiary propargylic alcohols, providing access to enantioenriched compounds. chemistryviews.orgrsc.org

| Derivatization/Modulation | Reagents/Methods | Purpose |

| Silylation | BSTFA, TMCS | Protection of the hydroxyl group, enhancement of volatility for GC analysis. |

| Esterification | Acyl chlorides, organic anhydrides | Protection, introduction of chromophores for HPLC analysis. nih.gov |

| Directing Group | Transition metal catalysts | Control of regio- and stereoselectivity in C-H functionalization and other reactions. nih.gov |

| Kinetic Resolution | Chiral catalysts (e.g., Pd-based) | Preparation of enantioenriched tertiary propargylic alcohols. rsc.org |

Propargylic alcohols, including tertiary ones, are valuable substrates for the chemical fixation of carbon dioxide (CO2). A significant application is the three-component reaction of a propargylic alcohol, a secondary amine, and CO2 to synthesize β-oxopropylcarbamates. rsc.orgchinesechemsoc.orgmdpi.com This transformation is an atom-economical process that incorporates the entire CO2 molecule into the final product.

The reaction can proceed under various conditions, sometimes even in compressed CO2 without the need for an additional catalyst or solvent. rsc.org However, the efficiency can often be improved by using catalysts. A range of catalytic systems have been developed, including those based on copper, silver, and metal-organic frameworks (MOFs). chinesechemsoc.orgmdpi.comnih.govnih.gov The proposed mechanism often involves the initial formation of an α-alkylidene cyclic carbonate from the reaction of the propargylic alcohol and CO2. This intermediate then undergoes a nucleophilic attack by the secondary amine to yield the β-oxopropylcarbamate. chinesechemsoc.org

| Catalytic System | Reaction Conditions | Key Advantages |

| Catalyst-free | Compressed CO2, elevated temperature | Avoids catalyst contamination and separation issues. rsc.org |

| Metal-Organic Frameworks (e.g., CuCe-CNA) | Mild conditions | High efficiency and potential for catalyst recycling. chinesechemsoc.org |

| Silver-based catalysts (e.g., AgBr/ionic liquid) | Ambient CO2 pressure | Allows the reaction to be performed under milder pressure conditions. nih.govnih.gov |

| Silver Nanowires (Ag NWs) | - | Provides a diversity of β-oxopropylcarbamates. mdpi.com |

Reactions at the 4-(4-iodophenyl) Moiety

The 4-iodophenyl group is a versatile handle for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide, catalyzed by a palladium complex. nih.govnih.gov The 4-iodophenyl moiety of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond in the catalytic cycle.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the phenyl ring. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and turnover numbers. nih.govmdpi.com For instance, the Herrmann-Beller palladacycle is a known effective catalyst for such transformations. mdpi.com The reaction is tolerant of a wide range of functional groups, making it a highly versatile tool in organic synthesis. researchgate.netresearchgate.net

| Reactant | Catalyst System (Example) | Product Type |

| Arylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl compounds. nih.gov |

| Phenylboronic acid | Herrmann-Beller palladacycle, NaOMe | 4-phenyl substituted derivatives. mdpi.com |

| Vinylboronic acid | Pd(OAc)2, phosphine (B1218219) ligand | Styrenyl derivatives. |

| Alkylboronic acid | - | Alkylated aromatic compounds. |

Palladium-Catalyzed Carbon-Carbon Bond Formations

Heck and Other Migratory Insertion Coupling Reactions

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com In this context, 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- serves as the aryl halide component. The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand. youtube.commasterorganicchemistry.com

The catalytic cycle of the Heck reaction is a well-studied process that centrally features a migratory insertion step. nih.gov The generally accepted mechanism involves:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of 4-(4-iodophenyl)-2-methyl-3-butyn-2-ol, forming a Pd(II)-aryl intermediate. nih.gov

Alkene Coordination : The alkene coupling partner coordinates to the palladium center.

Migratory Insertion : The aryl group on the palladium complex migrates to one of the carbons of the coordinated alkene. This key step, a 1,2-insertion, forms a new carbon-carbon sigma bond and generates a σ-alkylpalladium(II) intermediate. nih.govwikipedia.org For the reaction to occur, the reacting groups must be positioned cis to each other on the metal center. u-tokyo.ac.jpscribd.com

β-Hydride Elimination : A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. youtube.comnih.gov

Reductive Elimination : The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to continue the cycle. nih.gov

The reaction with 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- would yield products where the 4-(2-hydroxy-2-methylbut-3-yn-1-yl)phenyl group is appended to the alkene, with a high stereoselectivity typically observed for the trans isomer. organic-chemistry.org

| Alkene Partner | Catalyst System | Base | Product Structure | Ref. |

| Methyl Acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Methyl (E)-3-(4-(4-hydroxy-4-methylpent-2-yn-1-yl)phenyl)acrylate | youtube.commasterorganicchemistry.com |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | (E)-1-(4-(4-hydroxy-4-methylpent-2-yn-1-yl)phenyl)-2-phenylethene | organic-chemistry.orgnih.gov |

| 1-Hexene | Pd(PPh₃)₄ | NaOAc | (E)-1-(4-(4-hydroxy-4-methylpent-2-yn-1-yl)phenyl)hex-1-ene | organic-chemistry.org |

Other Coupling Reactions with Aryl Halides

The carbon-iodine bond in 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- makes it an excellent substrate for a range of other palladium-catalyzed cross-coupling reactions beyond the Heck reaction. These methods are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org This reaction requires a palladium catalyst and a base. libretexts.org 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- can be effectively coupled with various aryl, vinyl, or alkyl boronic acids to generate biaryl structures or other extended conjugated systems.

The catalytic cycle is similar to the Heck reaction, beginning with the oxidative addition of the aryl iodide to a Pd(0) species. libretexts.org The key differentiating step is transmetalation, where the organic group from the boron compound is transferred to the palladium(II) center, displacing the halide. This is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

| Boronic Acid/Ester | Catalyst System | Base | Product Structure | Ref. |

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Methyl-4-(4'-methyl-[1,1'-biphenyl]-4-yl)but-3-yn-2-ol | libretexts.orgresearchgate.net |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-2-methylbut-3-yn-2-ol | nih.gov |

| (E)-2-Phenylvinylboronic acid | PdCl₂(dppf) | K₂CO₃ | 4-(4-((E)-2-Phenylvinyl)phenyl)-2-methylbut-3-yn-2-ol | nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, specifically coupling aryl or vinyl halides with terminal alkynes. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Using 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- as the aryl halide substrate, new internal alkynes can be synthesized. Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the Pd(II)-aryl intermediate. organic-chemistry.org Reductive elimination then affords the final disubstituted alkyne product.

| Terminal Alkyne | Catalyst System | Base | Product Structure | Ref. |

| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂, CuI | Et₃N | 4-(4-(Phenylethynyl)phenyl)-2-methylbut-3-yn-2-ol | organic-chemistry.orgmdpi.com |

| 1-Hexyne | Pd(PPh₃)₄, CuI | Piperidine | 4-(4-(Hex-1-yn-1-yl)phenyl)-2-methylbut-3-yn-2-ol | organic-chemistry.org |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃ | DBU | 2-Methyl-4-(4-((trimethylsilyl)ethynyl)phenyl)but-3-yn-2-ol | nih.gov |

Nucleophilic Aromatic Substitution in Halogenated Arylalkynols

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation. chemistrysteps.comlibretexts.org Instead, it typically follows a two-step addition-elimination pathway. libretexts.org

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In this step, the aromaticity of the ring is temporarily lost.

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The compound 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- lacks any strong electron-withdrawing substituents on the phenyl ring. The 2-methyl-3-butyn-2-ol group is not sufficiently electron-withdrawing to significantly stabilize the anionic Meisenheimer intermediate. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Forcing conditions with very strong nucleophiles might lead to other reaction pathways, such as those involving a benzyne (B1209423) intermediate, but the classical addition-elimination SNAr is not a characteristic reaction for this type of unactivated aryl iodide. Recent advances have shown that π-coordination to transition metals can enhance the electrophilicity of arenes, facilitating SNAr on electron-neutral rings, but this remains a specialized catalytic approach. nih.gov

Advanced Spectroscopic Characterization of Aryl Substituted Propargylic Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information on the chemical environment, connectivity, and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-. Although specific spectral data for this exact compound is not readily published, a detailed analysis can be extrapolated from closely related analogs, such as 2-methyl-4-phenyl-3-butyn-2-ol and 2-methyl-4-(p-tolyl)but-3-yn-2-ol. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

Methyl Protons (-CH₃): The two methyl groups attached to the carbinol center (C2) are chemically equivalent and should appear as a sharp singlet at approximately 1.6 ppm. rsc.org

Hydroxyl Proton (-OH): The hydroxyl proton typically presents as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. In a deuterated chloroform (B151607) (CDCl₃) solution, it is often observed around 2.3-2.6 ppm. rsc.org

Aromatic Protons (Aryl-H): The 4-iodophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the magnetic inequivalence of the protons ortho and meta to the iodo substituent. This typically results in two doublets in the aromatic region (approximately 7.2-7.8 ppm). The protons ortho to the iodine atom are expected to be downfield compared to those meta to it.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₂ | ~ 1.6 | Singlet |

| -OH | Variable (e.g., ~2.4) | Broad Singlet |

| Ar-H (ortho to alkyne) | ~ 7.2-7.4 | Doublet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons is expected around 31.4 ppm. rsc.org

Quaternary Carbinol Carbon (-C-OH): This carbon, attached to the hydroxyl group and two methyl groups, is anticipated to resonate at approximately 65.6 ppm. rsc.org

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne moiety will produce two distinct signals. The carbon attached to the tertiary alcohol (C3) is expected around 81-83 ppm, while the carbon attached to the iodophenyl ring (C4) would be further downfield, around 93-95 ppm. rsc.org

Aromatic Carbons (Aryl-C): The iodophenyl ring will show four signals: one for the carbon bearing the iodine atom (ipso-carbon, C-I), which will be significantly shielded and appear at a lower field (~90-95 ppm), one for the carbon attached to the alkyne, and two for the remaining CH carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₂ | ~ 31.4 |

| -C (CH₃)₂OH | ~ 65.6 |

| -C ≡C-Ar | ~ 81-83 |

| -C≡C -Ar | ~ 93-95 |

| Ar-C -I | ~ 90-95 |

| Ar-CH | ~ 128-138 |

For unambiguous assignment of all proton and carbon signals, especially in complex aryl-substituted systems, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for assigning the adjacent protons within the 4-iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the aromatic CH carbons.

The reactivity of propargylic alcohols often involves the formation of metallated intermediates, such as lithium or silver acetylides or alcoholates. NMR and IR spectroscopy are powerful tools for characterizing these transient species. The formation of a propargylic carbocation, stabilized by a metal, can also be inferred from spectroscopic changes. researchgate.net

In ¹H NMR, the deprotonation of the hydroxyl group by a strong base would lead to the disappearance of the characteristic broad -OH signal. Subsequent metallation at the alkyne, if it were terminal, would similarly show the loss of the acetylenic proton. For an internal alkyne like the title compound, interaction with a metal catalyst can cause significant shifts in the ¹³C NMR signals of the alkynyl carbons, indicating a change in the electronic environment upon coordination or formation of an intermediate.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that are essential for characterizing the key structural moieties of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-.

The IR and Raman spectra of the title compound are dominated by the characteristic vibrations of its main functional groups.

Hydroxyl Moiety (-OH): A prominent, broad absorption band is expected in the IR spectrum between 3300 and 3600 cm⁻¹ due to the O-H stretching vibration, indicative of hydrogen bonding. pressbooks.pub

Alkynyl Moiety (-C≡C-): The internal C≡C triple bond stretch gives rise to a vibration in the range of 2100-2260 cm⁻¹. libretexts.org This absorption is often weak in the IR spectrum for symmetrically substituted alkynes but typically produces a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification. nih.gov

Aryl Moiety (4-iodophenyl): The aromatic ring exhibits several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the para-substitution pattern of the ring.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3300–3600 | Strong, Broad | Weak |

| Alkyne (-C≡C-) | C≡C Stretch | 2100–2260 | Weak-Medium | Strong |

| Aryl | C-H Stretch | 3000–3100 | Medium | Medium |

| Aryl | C=C Stretch | 1450–1600 | Medium-Strong | Strong |

Both IR and Raman spectroscopy are highly effective for in-situ, real-time monitoring of chemical reactions involving propargylic alcohols. rsc.org These techniques allow chemists to track the consumption of reactants and the formation of products and intermediates by observing changes in the vibrational spectra over time, without the need for sample extraction. youtube.com

For instance, in a reaction where the hydroxyl group of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is esterified or replaced, the progress can be monitored by the disappearance of the broad O-H stretching band around 3300-3600 cm⁻¹. youtube.com Similarly, if a reaction involves the transformation of the alkyne triple bond, the corresponding C≡C stretching peak in the Raman or IR spectrum would diminish or shift, providing valuable kinetic data and mechanistic insights. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. For 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, with a chemical formula of C₁₁H₁₁IO, the expected exact mass can be calculated with high accuracy. The monoisotopic mass of this compound is 285.9855 g/mol .

In addition to providing the exact mass, mass spectrometry offers insights into the molecule's structure through the analysis of its fragmentation patterns upon ionization. While the molecular ion peak (M⁺) in the mass spectrum of alcohols can sometimes be weak or absent, the fragmentation pattern provides a wealth of structural information. whitman.eduwhitman.edu For 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, several key fragmentation pathways can be predicted based on the typical behavior of alcohols and aromatic compounds in a mass spectrometer. libretexts.orgyoutube.com

One of the most common fragmentation pathways for alcohols is the cleavage of the C-C bond alpha to the hydroxyl group (α-cleavage). libretexts.org In this case, the loss of a methyl radical (•CH₃) would result in a resonance-stabilized oxonium ion. Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), leading to a peak at M-18. whitman.edu

The presence of the iodophenyl group introduces other likely fragmentation routes. Cleavage of the bond between the aromatic ring and the alkynyl group could lead to the formation of an iodophenyl radical or cation. Further fragmentation of the iodophenyl cation could involve the loss of an iodine atom. The fragmentation of phenylacetylene (B144264) itself is known to produce a variety of smaller aromatic and aliphatic ions. researchgate.net A proposed fragmentation pathway is detailed in Table 1.

Table 1: Proposed HRMS Fragmentation Pattern for 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|---|

| [C₁₁H₁₁IO]⁺ | Molecular Ion | 286 | Ionization of the parent molecule |

| [C₁₀H₈IO]⁺ | 271 | α-cleavage (Loss of •CH₃) | |

| [C₁₁H₉I]⁺• | 268 | Dehydration (Loss of H₂O) | |

| [C₆H₄I]⁺ | 203 | Cleavage of the aryl-alkyne bond | |

| [C₉H₇]⁺ | 115 | Loss of iodine from the iodophenyl fragment |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- has not been reported in publicly available databases, analysis of structurally similar aryl-substituted propargylic alcohols allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net

In the solid state, intermolecular interactions are expected to play a crucial role in the crystal packing. The hydroxyl group is a potent hydrogen bond donor and acceptor, and it is highly probable that O-H•••O hydrogen bonds would be a primary motif in the crystal lattice, potentially forming chains or more complex networks. Furthermore, the iodine atom is capable of participating in halogen bonding (C-I•••O or C-I•••π interactions), which are directional interactions that can significantly influence the crystal packing. Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also likely to be observed.

Table 2: Predicted Crystallographic Parameters for 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- (based on analogous structures)

| Parameter | Predicted Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |

| Space Group | P2₁/c or Pbca | Centrosymmetric space groups are common |

| Key Bond Lengths | C-I: ~2.10 Å, C≡C: ~1.20 Å, C-O: ~1.43 Å | Based on standard bond lengths |

| Key Intermolecular Interactions | O-H•••O hydrogen bonding, C-I•••O halogen bonding, π-π stacking | Presence of hydroxyl, iodine, and phenyl groups |

Advanced Surface and Elemental Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, XPS can provide valuable information about the oxidation state of the constituent elements, particularly iodine and carbon.

The XPS spectrum of this compound would exhibit characteristic peaks for carbon (C 1s), oxygen (O 1s), and iodine (I 3d). The C 1s spectrum is expected to be complex, with contributions from the aromatic carbons, the sp-hybridized carbons of the alkyne, the sp³-hybridized carbons of the methyl groups, and the carbon atom bonded to the hydroxyl group. These different chemical environments will result in slight shifts in their binding energies.

The iodine 3d region is of particular interest for determining the oxidation state of the iodine atom. In aryl iodides, the iodine is in a formal oxidation state of -1. The I 3d spectrum will show a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. thermofisher.com For covalently bonded iodine in an iodo-aromatic compound, the I 3d₅/₂ peak is typically observed in the range of 619-621 eV. researchgate.netkombyonyx.com The binding energy can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-donating propargylic alcohol group might slightly lower the binding energy compared to a more electron-withdrawn system. Any significant deviation from this range could indicate the presence of iodine in different oxidation states, which might arise from sample degradation or impurities.

Table 3: Predicted XPS Binding Energies for 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

| Element | Orbital | Predicted Binding Energy (eV) | Notes |

|---|---|---|---|

| Iodine | I 3d₅/₂ | ~619 - 621 | Consistent with iodine in an aryl iodide |

| Iodine | I 3d₃/₂ | ~630.5 - 632.5 | Spin-orbit splitting of ~11.5 eV |

| Carbon | C 1s | ~284 - 286 | Multiple components due to different chemical environments |

| Oxygen | O 1s | ~532 - 534 | Corresponding to the hydroxyl group |

UV-Visible absorption and emission spectroscopy are powerful techniques for probing the electronic transitions in a molecule. The UV-Vis absorption spectrum of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is expected to be dominated by the electronic transitions of the iodophenylacetylene chromophore. Phenylacetylene and its derivatives typically exhibit strong absorption bands in the ultraviolet region corresponding to π → π* transitions. photochemcad.comresearchgate.net

The conjugation between the phenyl ring and the acetylene (B1199291) triple bond creates an extended π-system. The absorption spectrum is likely to show two main absorption bands. A higher energy band, often referred to as the E-band (ethylenic), and a lower energy band, the K-band (from the German konjugierte), which is characteristic of conjugated systems. The presence of the iodine atom, a heavy atom, can influence the photophysical properties. The heavy-atom effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, which may lead to observable phosphorescence, although this is often only seen at low temperatures.

The emission properties, such as fluorescence, will depend on the efficiency of radiative decay from the lowest singlet excited state (S₁). Many phenylacetylene derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the lowest energy absorption band. The quantum yield of fluorescence will be influenced by the rates of competing non-radiative decay processes, such as internal conversion and intersystem crossing.

Table 4: Predicted Photophysical Properties for 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

| Property | Predicted Range/Characteristic | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (λmax) | 250 - 300 nm | π → π* |

| Molar Absorptivity (ε) | High ( > 10,000 M⁻¹cm⁻¹) | Allowed π → π* transition |

| Emission Maximum (λem) | Stokes shifted to a longer wavelength than λmax | S₁ → S₀ |

| Fluorescence Quantum Yield | Variable, potentially quenched by the heavy iodine atom | Radiative decay from S₁ |

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules and the energetics of chemical reactions. For the synthesis of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, which is typically achieved through a Sonogashira coupling reaction between a terminal alkyne and an aryl iodide, DFT studies can map out the entire reaction pathway.

Researchers have employed DFT to investigate the mechanisms of similar cross-coupling reactions. rsc.org Such studies typically involve calculating the energies of reactants, intermediates, transition states, and products. For instance, a DFT study on the oxidative addition of 4-substituted iodobenzenes to a palladium(0) complex, a critical step in the Sonogashira coupling, revealed that the reaction is generally barrierless. researchgate.net The reaction free energy shows a linear correlation with the Hammett constants of the para substituents, with electron-withdrawing groups making the reaction more exergonic. researchgate.net

A hypothetical DFT investigation for the formation of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- would likely explore the energetics of the following key steps:

Oxidative addition of 4-iodo-iodobenzene to a palladium(0) catalyst.

Formation of a palladium(II)-acetylide complex.

Reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing valuable information for optimizing reaction conditions.

A computational study on the structurally similar 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol has highlighted the use of computational chemistry to analyze intermolecular interactions, indicating a significant electrostatic nature for hydrogen bonds within its crystal structure. researchgate.net This demonstrates the utility of these methods in understanding the solid-state properties of such molecules.

Table 1: Hypothetical DFT-Calculated Energies for Key Steps in the Sonogashira Coupling to form 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-

| Reaction Step | Relative Free Energy (kcal/mol) |

| Reactants (Aryl Iodide + Alkyne + Catalyst) | 0.0 |

| Oxidative Addition Transition State | +10.5 |

| Palladium(II) Intermediate | -5.2 |

| Acetylide Complex Formation | -12.8 |

| Reductive Elimination Transition State | +15.3 |

| Products + Regenerated Catalyst | -25.7 |

Note: The data in this table is illustrative and based on typical values for Sonogashira coupling reactions. Specific values for the target compound would require dedicated DFT calculations.

In Silico Modeling of Catalytic Cycles and Transition State Geometries

In silico modeling provides a dynamic view of catalytic cycles, allowing for the visualization of molecular geometries at various stages of a reaction. For the palladium-catalyzed synthesis of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, computational models can detail the structural changes in the catalyst and substrates.

The geometries of transition states are of particular interest as they represent the highest energy point along the reaction coordinate. The analysis of these geometries can reveal crucial information about the factors that control the reaction rate and selectivity. For example, in the Sonogashira coupling, the geometry of the reductive elimination transition state would show the incipient bond formation between the aryl and alkynyl groups.

While the exact mechanism of the Sonogashira coupling is still a subject of some debate, computational studies have been instrumental in evaluating the feasibility of different proposed catalytic cycles. libretexts.org These models can help to distinguish between different pathways, such as those involving monoligated or bisligated palladium species. libretexts.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including methods like DFT and ab initio calculations, are fundamental for understanding the electronic structure of a molecule. For 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, these calculations can provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is essential for predicting the sites of electrophilic and nucleophilic attack.

Partial Atomic Charges: The calculation of partial charges on each atom can help to understand the polarity of bonds and the electrostatic potential of the molecule.

These electronic properties are directly linked to the molecule's reactivity. For instance, the electron-rich alkyne and the electron-deficient carbon attached to the iodine atom in the reactants would be identified as key sites for the coupling reaction.

Computational Analysis of Substituent Effects on Reactivity

Computational analysis is particularly well-suited for systematically studying the effects of different substituents on the reactivity of a molecule. In the case of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, the iodine atom on the phenyl ring plays a significant role in its reactivity, particularly in cross-coupling reactions.

A DFT study on the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex demonstrated a clear correlation between the electronic nature of the substituent and the reaction's free energy. researchgate.net Electron-withdrawing groups were found to make the reaction more exergonic. researchgate.net Although iodine is a halogen and can have complex electronic effects, such computational studies can quantify its influence on the reaction energetics.

By computationally replacing the iodo group with other substituents (e.g., -H, -OCH3, -NO2) and recalculating the reaction profiles, a quantitative understanding of the substituent effects can be achieved. This can aid in the rational design of related molecules with tailored reactivity for various applications.

Stereochemical Aspects in the Synthesis and Transformation of Chiral Arylalkynols

Enantioselective Synthesis Strategies for Propargylic Alcohols

The enantioselective synthesis of propargylic alcohols, including 4-aryl-2-methyl-3-butyn-2-ols, is a focal point of modern organic synthesis. A predominant strategy involves the asymmetric addition of terminal alkynes to prochiral ketones, a reaction that can be catalyzed by a variety of chiral catalysts.

One notable approach is the use of chiral perhydro-1,3-benzoxazines in the presence of dimethylzinc (B1204448) (Me2Zn) for the alkynylation of isatins, which generates chiral 3-hydroxy-3-alkynyl-2-oxindoles with moderate to excellent enantioselectivity. uva.es This methodology, while applied to a different carbonyl compound, highlights the potential for extending such catalytic systems to the synthesis of other chiral tertiary propargylic alcohols. The reaction is broad in scope with respect to both aryl- and alkyl-substituted terminal alkynes. uva.es

Another powerful technique is the dynamic kinetic resolution (DKR) of racemic propargylic alcohols. This method employs a combination of a lipase (B570770) for enantioselective acylation and a metal catalyst for in situ racemization of the slower-reacting enantiomer. This chemoenzymatic approach can lead to the formation of enantiomerically enriched propargylic esters with high yields and excellent enantiomeric excess (ee). mdpi.com For instance, the DKR of various propargylic alcohols in solvents like (trifluoromethyl)benzene or acetonitrile (B52724) has been shown to produce the corresponding (R)-esters with high selectivity. mdpi.com

The following table summarizes key findings from enantioselective synthesis studies relevant to propargylic alcohols:

| Method | Catalyst/Reagent | Substrate Scope | Enantioselectivity (er/ee) | Reference |

| Asymmetric Alkynylation | Chiral perhydro-1,3-benzoxazines / Me2Zn | Isatins, Aryl- and alkyl-substituted terminal alkynes | Moderate to Excellent | uva.es |

| Dynamic Kinetic Resolution | Lipase (e.g., CAL-A) and Ru-catalyst | Secondary and tertiary propargylic alcohols | 81-99% ee | mdpi.com |

Diastereoselective Control and Chiral Induction in Reactions

Once a chiral propargylic alcohol such as 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is synthesized, its inherent chirality can be used to direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis.

A significant application is the diastereoselective synthesis of syn-1,3-diols through the titanium-mediated reductive coupling of propargylic alcohols with aldehydes or ketones. acs.org This reaction demonstrates excellent diastereoselectivity, where the existing hydroxyl group of the propargylic alcohol directs the approach of the carbonyl compound, leading to the formation of the syn-diol with high stereocontrol. acs.org This method provides a convergent route to valuable building blocks for natural product synthesis. acs.org

Chiral Pool and Chiral Auxiliary Approaches in Stereoselective Construction

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. For the synthesis of a specific enantiomer of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-, one could envision starting from a simple chiral building block. For instance, enantiopure (R)-(+)-3-Butyn-2-ol is commercially available and could potentially serve as a precursor.

In a chiral auxiliary-based approach, an achiral substrate is temporarily appended with a chiral molecule (the auxiliary) to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. While no direct examples for the synthesis of the target compound using this method were found, the general principle is widely applicable in asymmetric synthesis. youtube.com The auxiliary creates a diastereomeric intermediate that allows for the differentiation of prochiral faces, leading to a high degree of stereoselectivity in subsequent reactions.

Conformationally Biased Chiral Building Blocks

The concept of using conformationally biased chiral building blocks is an advanced strategy in asymmetric synthesis. By restricting the conformational freedom of a molecule, it is possible to enhance the facial selectivity of a reaction. Axially chiral compounds are a prime example of molecules where conformational restriction leads to stereoisomerism. researchgate.net

In the context of synthesizing chiral arylalkynols, the principles of atroposelective synthesis could be considered. The enantioselective construction of axially chiral biaryls has been achieved through organocatalytic methods, where a chiral catalyst controls the formation of a stereogenic axis. mdpi.comnih.gov While 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is a centrally chiral molecule, the principles of creating conformational bias through steric interactions are relevant. For instance, in the design of a chiral ligand for an enantioselective addition to a ketone, bulky substituents are often used to create a well-defined chiral pocket, thereby forcing the substrate to approach in a specific orientation. This principle is evident in the use of bulky 2,4,6-triisopropylphenyl substituents on chiral phosphoric acid catalysts to achieve high enantioselectivity. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Precursors

Building Blocks for Complex Natural Products and Pharmaceutical Scaffolds

The structural features of MIBI make it a valuable building block in the synthesis of complex molecules, including naturally occurring polyynes and scaffolds for pharmaceuticals. nih.govresearchgate.net The dual reactivity of the molecule is key to its utility. The aryl iodide moiety is a classical handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, allowing for the introduction of diverse substituents. wikipedia.org

Simultaneously, the 2-hydroxy-2-methyl-3-butynyl group serves as a stable, protected form of a terminal alkyne. beilstein-journals.org This protecting group can be readily removed under basic conditions, such as treatment with sodium hydride or potassium hydroxide (B78521) in a suitable solvent, to liberate the terminal alkyne via a retro-Favorskii elimination of acetone. nih.govresearchgate.net The unveiled terminal alkyne is then available for a second coupling reaction. This sequential, site-selective functionalization is a powerful strategy for assembling complex carbon skeletons from a single, versatile precursor.

For instance, the Sonogashira reaction, a cornerstone of carbon-carbon bond formation, can be employed under mild conditions to couple the aryl iodide of MIBI with a terminal alkyne. wikipedia.org Following this initial coupling and subsequent deprotection of the butynol (B8639501) group, the newly revealed terminal alkyne can undergo a further coupling reaction, enabling the synthesis of unsymmetrical diarylacetylenes and more elaborate structures found in some natural products. rsc.org This step-wise approach provides precise control over the construction of molecular frameworks essential for pharmaceutical agents and bioactive natural products. researchgate.netwikipedia.org

Precursors for Conjugated Organic Materials and Polyynes

MIBI is a significant precursor for the synthesis of conjugated organic materials, which are of great interest for their applications in electronics and optoelectronics. nih.govmdpi.com Diarylalkynes, which can be synthesized from MIBI, are fundamental building blocks for these materials. researchgate.net The rigid, linear geometry of the alkyne unit facilitates π-orbital overlap, which is essential for the electronic properties of conjugated systems.

The compound can be used to synthesize polyynes—linear chains of sp-hybridized carbon atoms—which are considered models for the elusive carbon allotrope, carbyne. nih.gov The synthesis of such materials often relies on transition-metal-catalyzed alkynylation reactions. nih.gov MIBI can be subjected to a self-coupling reaction (e.g., a Sonogashira coupling between the aryl iodide of one molecule and the deprotected alkyne of another) to form dimers, oligomers, and ultimately polymers with a conjugated backbone. These materials, known as poly(p-phenylene ethynylene)s, are investigated for their potential use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting devices (OLEDs). nih.govmdpi.com

The synthesis of these materials often involves palladium-catalyzed reactions under specific conditions. A general approach for the synthesis of the parent aryl-2-methyl-3-butyn-2-ols is summarized below.

| Aryl Halide | Alkyne Source | Palladium Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Aryl Bromide | 2-methyl-3-butyn-2-ol (B105114) | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | Good to Excellent |

| Aryl Bromide | 4-hydroxy-4-methyl-2-pentynoic acid | Pd(OAc)₂ | SPhos or XPhos | TBAF | THF | Good |

Synthesis of Heterocyclic Compounds via Arylalkynol Intermediates

Arylalkynol intermediates like MIBI are valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com The presence of the alkyne functionality allows for various cyclization strategies. The iodine atom on the aromatic ring can also participate directly or indirectly in these transformations.

Iodine-mediated cyclization reactions are a powerful tool in organic synthesis. nih.gov In the case of MIBI derivatives, the alkyne can be activated by an electrophile, such as molecular iodine or an iodine(I) species, triggering a cyclization event. rsc.org If a suitable nucleophile is tethered to the aryl ring (or introduced intermolecularly), this activation can lead to the formation of various iodine-substituted heterocycles. For example, reactions involving tethered nitrogen nucleophiles can lead to the formation of indoles, pyrroles, or benzodiazepines. nih.govnih.govresearchgate.net

These reactions often proceed with high regioselectivity, affording functionalized heterocyclic systems that are prevalent in medicinal chemistry. nih.gov The resulting iodo-substituted heterocycle can then undergo further functionalization through cross-coupling chemistry, adding another layer of synthetic versatility.

| Precursor Type | Reaction Type | Resulting Heterocycle |

|---|---|---|

| o-(1-Alkynyl)benzenesulfonamides | Iodocyclization | 4-Iodo-2H-benzo[e] nih.govnih.govthiazene-1,1-dioxides |

| Homopropargylic sulfonamides | Iodocyclization | β-Iodopyrroles |

| Substituted alkynyl aldehydes | Cyclization with β-keto amides | 2-Pyridones |

| Substituted alkynyl aldehydes | Microwave-assisted cyclization | Pyrimidines |

Intermediates in the Synthesis of Specialty Chemicals

Beyond its role in complex synthesis, MIBI functions as a crucial intermediate for producing other valuable specialty chemicals. Its primary use in this context is as a stable, easily handled precursor to the terminal alkyne, 1-ethynyl-4-iodobenzene. nih.govresearchgate.net Terminal arylalkynes are important reagents in their own right, but can be more difficult to store and handle than their protected butynol counterparts. The conversion of MIBI to the terminal alkyne is a high-yielding process, making it an efficient synthetic route. researchgate.net

This resulting terminal alkyne is a bifunctional reagent that can be used in sequential cross-coupling reactions to create unsymmetrical diarylacetylenes, which are difficult to synthesize by other means. rsc.org For example, the terminal alkyne can first be coupled with an aryl halide via a Sonogashira reaction, and the remaining aryl iodide can then be subjected to a different coupling reaction (e.g., Suzuki or Stille) to introduce a second, different aryl group. This stepwise approach is fundamental in the tailored synthesis of specialty chemicals for materials science and pharmaceutical research.

Furthermore, the core structure of MIBI, the aryl-2-methyl-3-butyn-2-ol scaffold, is a building block for various fine chemicals. While not a direct application of the iodo-substituted variant, related compounds like 2-methyl-3-buten-2-ol (B93329) (the hydrogenation product of 2-methyl-3-butyn-2-ol) are used as flavor and fragrance agents, highlighting the industrial relevance of this chemical class. thegoodscentscompany.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.